3,5-Dinitrosalicylaldehyde
Overview
Description
Synthesis Analysis
3,5-Dinitrosalicylaldehyde, a derivative of salicylic acid, is synthesized through various chemical processes, often involving hydrothermal syntheses. In one study, complexes with 3,5-dinitrosalicylate (3,5-(NO2)2sal) were synthesized by hydrothermal reactions and characterized by single-crystal X-ray analysis (Wen, Liu, & Lin, 2008). These complexes exhibited structures ranging from one-dimensional helical chains to extended 3D structures, demonstrating the versatility and complex coordination behavior of 3,5-dinitrosalicylaldehyde in forming various molecular architectures.
Molecular Structure Analysis
The molecular structure and stability of 3,5-dinitrosalicylic acid, a closely related compound, have been analyzed using density functional theory (DFT) techniques to identify the most stable conformer and investigate vibrational spectra, NBO, TD-DFT, HOMO, and LUMO analysis (Sebastian et al., 2015). These studies provide insight into the electronic properties and reactivity of the molecule, relevant for understanding the behavior of 3,5-dinitrosalicylaldehyde.
Chemical Reactions and Properties
The chemical reactivity and properties of 3,5-dinitrosalicylaldehyde derivatives have been explored through the synthesis of complexes and coordination polymers. The formation of these complexes often depends on the solvent used, indicating solvent-dependent coordination behaviors (Pedireddi & Varughese, 2004). Such studies highlight the compound's ability to form diverse molecular structures with potential applications in material science and coordination chemistry.
Physical Properties Analysis
The physical properties of 3,5-dinitrosalicylic acid monohydrate, a derivative of 3,5-dinitrosalicylaldehyde, have been studied, including its crystal growth, structural characterization, and potential for nonlinear optical applications. Quantum chemical calculations and experimental analyses confirm the presence of functional groups and provide values for electric dipole moment, polarizability, and hyperpolarizability (Mathammal et al., 2015). These findings are essential for understanding the optical and electronic properties of the compound.
Chemical Properties Analysis
The chemical properties of 3,5-dinitrosalicylaldehyde and its derivatives are further exemplified by their interactions in charge transfer complexes. For instance, a study on the charge transfer compound formed between 2,2'-bipyridine and 3,5-dinitrosalicylic acid revealed the formation of 1:1 charge transfer complexes, supported by spectroscopic studies and crystallographic data (Singh et al., 2014). These interactions are crucial for understanding the electron-donor-acceptor dynamics and potential applications in electronic materials.
Scientific Research Applications
Enzyme Kinetics Measurement
3,5-Dinitrosalicylic acid reagent is utilized in the quantification of reducing sugars, aiding in the analysis of biological samples and enzyme reactions. This application is significant in measuring the kinetics of glycoside hydrolase reactions (McKee, 2017).
Nonlinear Optical Applications
The organic crystal of 3,5-dinitrosalicylic acid monohydrate is grown for nonlinear optical applications. Quantum chemical calculations and spectroscopic techniques confirm its functional groups, providing insights into its charge transfer and thermodynamic properties (Mathammal et al., 2015).
Charge Transfer Complex Synthesis
A charge transfer compound of 2,2′-bipyridine with 3,5-dinitrosalicylic acid demonstrates the formation of a 1:1 charge transfer complex. This finding is supported by various spectroscopic studies and has implications in different fields including chemistry and material science (Singh et al., 2014).
Crystal Structure Analysis
The crystal structure of 3,5-dinitrosalicylic acid with various compounds reveals insights into its molecular interactions. This includes hydrogen bonding and π–π interactions, contributing to the understanding of its chemical properties and potential applications in material science and chemistry (Smith et al., 2006).
Synthesis of Dihydropyridines
The synthesis of 3,5-dinitro-1,4-dihydropyridines (DNDHPs) through the self-condensation of β-formyl-β-nitroenamines showcases a method to construct DNDHPs. This process finds applications in organic synthesis and pharmaceutical research (Nakaike et al., 2014).
Hydrothermal Synthesis in Complexes
Hydrothermal synthesis involving 3,5-dinitrosalicylate and N-donor ligand leads to the formation of various complexes. These complexes, characterized by their structural and fluorescent properties, have potential applications in materials science and molecular engineering (Wen et al., 2008).
Coordination Ability in Crystal Structures
The coordination ability of the 3,5-dinitrosalicylato anion to metal ions is confirmed through the study of its crystal structure, spectral, and magnetic properties. This research contributes to the field of coordination chemistry and material science (Valigura et al., 2004).
Application in Analytical Chemistry
The development of a new liquid-membrane 3,5-dinitrosalicylate-selective electrode demonstrates its application in analytical chemistry, particularly in potentiometric titrations and quantitative analysis (Hadjiioannou & Gritzapis, 1981).
NMR Analysis and Enantioselective Recognition
3,5-Dinitrobenzoyl-derived compounds are used for the NMR analysis of protected amines, demonstrating the chemical's utility in chiral recognition and spectroscopic analysis (Iwaniuk & Wolf, 2010).
Safety And Hazards
3,5-Dinitrosalicylaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
2-hydroxy-3,5-dinitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXIBHYDIMYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062434 | |
Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrosalicylaldehyde | |
CAS RN |
2460-59-5 | |
Record name | 3,5-Dinitrosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2460-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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